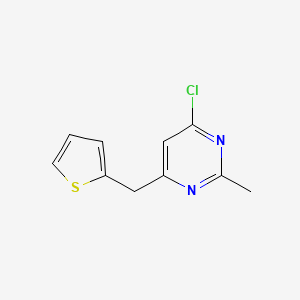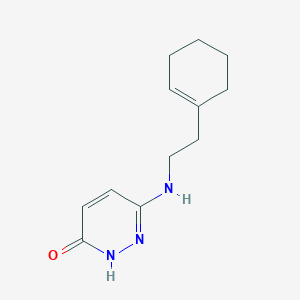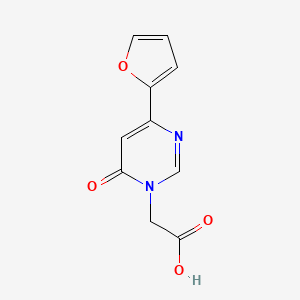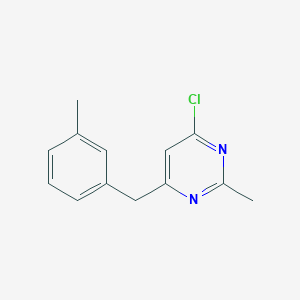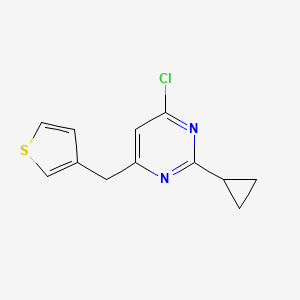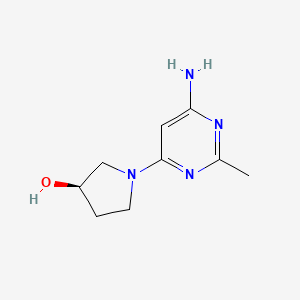
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
Overview
Description
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, commonly referred to as RMP, is a potent synthetic compound that has recently been used in scientific research. It has been found to have a number of applications in the laboratory due to its unique structure and properties.
Scientific Research Applications
Hydrogen-Bonding in Bifunctional Aromatic N-Heterocycles
A series of bifunctional aromatic N-heterocycles, including compounds related to (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, have been synthesized and characterized, demonstrating significant hydrogen-bonding motifs in their structures. These motifs are critical in supramolecular chemistry and molecular recognition processes, underscoring the importance of such compounds in designing novel molecular structures (Aakeröy et al., 2007).
Reactions and Transformations in Pyrimidine Compounds
Research on 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione, a compound structurally similar to (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, reveals insights into the reaction pathways and transformations of pyrimidine compounds. This study contributes to the understanding of mechanisms in the synthesis and reactivity of pyrimidine derivatives, which are crucial in medicinal chemistry and drug development (Dickinson & Jacobsen, 1975).
Antibacterial Activity of Pyrrolidine Derivatives
Investigations into 1 beta-methyl-2-(5-substituted pyrrolidin-3-ylthio)carbapenems, related to the (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol structure, demonstrate potent antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains. Such studies emphasize the potential of pyrrolidine derivatives in developing new antibiotics (Ohtake et al., 1997).
Melanin-Concentrating Hormone Receptor Antagonists
Compounds derived from 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine, sharing structural similarities with (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol, have been identified as potent melanin-concentrating hormone receptor-1 antagonists. These findings have implications for the development of treatments targeting conditions related to melanin concentration (Huang et al., 2005).
properties
IUPAC Name |
(3R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZPQQIXQPDSI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CC[C@H](C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



